molecular formula C23H27NO4 B5397314 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

Cat. No. B5397314
M. Wt: 381.5 g/mol
InChI Key: AURDTQQEKOMLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate, also known as BTTB, is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule is a member of the piperidine family and has a benzoyloxy group attached to the piperidine ring. The synthesis of BTTB is a complex process that involves several steps, and its properties make it an ideal candidate for various scientific applications.

Mechanism of Action

The mechanism of action of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate involves the selective blockage of the hERG potassium channel. This blockage leads to the prolongation of the cardiac action potential, which can lead to the development of cardiac arrhythmias.
Biochemical and physiological effects:
1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been shown to have several biochemical and physiological effects. One of the main effects of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is the prolongation of the cardiac action potential. This effect can lead to the development of cardiac arrhythmias. 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has also been shown to have an effect on the central nervous system. It has been shown to have an anticonvulsant effect in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate in lab experiments is its selectivity for the hERG potassium channel. This selectivity makes it an ideal candidate for the development of new drugs for the treatment of cardiac arrhythmias. However, one of the limitations of using 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate in lab experiments is its complex synthesis process. This can make it difficult to obtain large quantities of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate for use in experiments.

Future Directions

There are several future directions for the use of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate in scientific research. One of the main directions is the development of new drugs for the treatment of cardiac arrhythmias. 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate can be used as a lead compound for the development of new drugs that selectively target the hERG potassium channel. Another direction is the study of the anticonvulsant properties of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate. This can lead to the development of new drugs for the treatment of epilepsy.

Scientific Research Applications

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been widely used in scientific research due to its unique properties. One of the main applications of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is in the study of ion channels. 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been shown to selectively block the hERG potassium channel, which is involved in the regulation of cardiac action potential. This property makes 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate an ideal candidate for the development of new drugs for the treatment of cardiac arrhythmias.

properties

IUPAC Name

(1-benzoyloxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2)15-19(27-20(25)17-11-7-5-8-12-17)16-23(3,4)24(22)28-21(26)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURDTQQEKOMLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 1-hydroxy-4-benzoyloxy-2,2,6,6-tetramethylpiperidine, prepared as described by: Kurumada T. et. al., loc. cit., and benzoyl chloride in a procedure otherwise similar to that for preparing the compound 101 gives an 83% yield of the compound 111 which is obtained in the form of colourless crystals; melting point. 138-140° C. (toluene/hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.